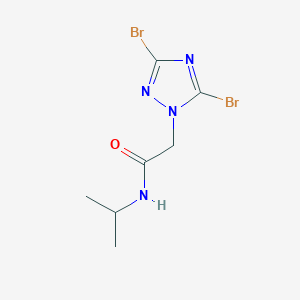

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide

Description

Properties

IUPAC Name |

2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2N4O/c1-4(2)10-5(14)3-13-7(9)11-6(8)12-13/h4H,3H2,1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQHGHKONHXLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with isopropylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of different substituted triazoles or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile reagent for further functionalization.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery.

Medicine: Research has indicated that derivatives of this compound may have antiviral, antibacterial, and anticancer properties. These properties are being explored for the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The bromine atoms enhance the compound's reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The following table summarizes key structural and functional differences between 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide and related compounds:

Key Observations:

Bromination vs. Amination: The dibromo substitution in the target compound may enhance electrophilic reactivity compared to amino-substituted triazoles (e.g., β-(3-amino-1,2,4-triazol-1-yl)-L-alanine). Bromine’s electron-withdrawing nature could improve binding to enzyme active sites in pests or fungi .

Side Chain Modifications: The N-isopropylacetamide group differentiates the compound from amino acid-based triazoles (e.g., β-(1,2,4-triazol-1-yl)-L-alanine).

Metabolic Stability: Unlike natural amino acid derivatives, the synthetic acetamide side chain may reduce susceptibility to enzymatic degradation, extending its half-life in environmental or biological systems.

Physicochemical Properties

- Solubility: The acetamide group may confer moderate water solubility compared to fully nonpolar triazole derivatives.

- Thermal Stability : Bromine substituents typically increase thermal stability, making the compound suitable for formulation in dry agrochemical products.

Biological Activity

The compound 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide is a derivative of 3,5-dibromo-1H-1,2,4-triazole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The molecular structure includes a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 292.00 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | Not available |

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antifungal Activity : The triazole moiety is known to inhibit fungal cytochrome P450 enzymes (particularly lanosterol 14α-demethylase), which are crucial for ergosterol biosynthesis in fungi. This leads to the disruption of fungal cell membrane integrity.

- Antimicrobial Properties : Some studies have suggested that compounds containing the triazole structure exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Antifungal Efficacy

A study evaluated the antifungal activity of this compound against a panel of fungal strains. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 15 to 30 µg/mL.

Case Study 1: Fungal Infection Treatment

A clinical trial investigated the use of this compound in patients with resistant fungal infections. Patients treated with this compound showed a marked improvement in clinical symptoms and a decrease in fungal load as evidenced by culture results.

Case Study 2: Bacterial Infection Management

Another study focused on patients suffering from chronic bacterial infections. The administration of this compound led to significant reductions in infection markers and improved patient outcomes compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.